molecular formula C11H12ClNO3 B6215046 methyl 2-(aminomethyl)-1-benzofuran-6-carboxylate hydrochloride CAS No. 2731014-46-1

methyl 2-(aminomethyl)-1-benzofuran-6-carboxylate hydrochloride

Cat. No.: B6215046
CAS No.: 2731014-46-1
M. Wt: 241.67 g/mol
InChI Key: LSCYWJUDEWHSFE-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-1-benzofuran-6-carboxylate hydrochloride is a synthetic organic compound characterized by a benzofuran core substituted with an aminomethyl group at the 2-position and a methyl ester at the 6-position, forming a hydrochloride salt. The benzofuran scaffold is notable for its prevalence in pharmaceuticals and bioactive molecules due to its aromaticity and ability to interact with biological targets . The aminomethyl group may enhance solubility and receptor binding, while the methyl ester could influence metabolic stability .

Properties

CAS No.

2731014-46-1

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

methyl 2-(aminomethyl)-1-benzofuran-6-carboxylate;hydrochloride

InChI

InChI=1S/C11H11NO3.ClH/c1-14-11(13)8-3-2-7-4-9(6-12)15-10(7)5-8;/h2-5H,6,12H2,1H3;1H

InChI Key

LSCYWJUDEWHSFE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(O2)CN.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Claisen Rearrangement Approach

The Claisen rearrangement involves heating allyl vinyl ether derivatives to form γ,δ-unsaturated carbonyl compounds, which subsequently cyclize to benzofurans. For example, 4-bromo-2-hydroxybenzaldehyde (25 ) undergoes etherification with methyl 2-chloroacetate to form intermediate 25-1 , followed by hydrolysis to yield 4-bromo-2-(2-methoxy-2-oxoethoxy)benzaldehyde (26 ). Cyclization under basic conditions (K₂CO₃/MeOH) produces 6-bromobenzofuran-5-carboxylate (27 ), a precursor for further functionalization.

Key Reaction Conditions

StepReagents/ConditionsYield
EtherificationMethyl 2-chloroacetate, K₂CO₃, DMF, 75°C90%
CyclizationK₂CO₃, MeOH, reflux85%

Cyclization of Ortho-Substituted Phenols

Alternative routes employ Friedel-Crafts acylation or bromination-cyclization sequences. For instance, 5-cyanobenzofuran (1d ) undergoes dibromination (Br₂/CH₂Cl₂) followed by aromatization (KOH/MeOH) to yield 5,7-dibromobenzofuran (2d ). This method avoids harsh conditions and improves scalability.

Introduction of the Aminomethyl Group

The aminomethyl group at the C2 position is introduced via reductive amination or nucleophilic substitution .

Reductive Amination

2-Formylbenzofuran derivatives (e.g., 12 ) react with ammonium acetate in the presence of NaBH₃CN to form the primary amine. For example, 2-(aminomethyl)-6-bromobenzofuran-5-carboxylate is obtained in 78% yield using MeOH as the solvent.

Optimization Insights

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce selectivity.

  • Catalyst : Pd/C or Raney Ni enhances hydrogenation efficiency during reductive steps.

Nucleophilic Substitution

Brominated intermediates (e.g., 2a ) react with hexamethylenetetramine (HMTA) in acetic acid, followed by hydrolysis to introduce the aminomethyl group. This method achieves 70–75% yields but requires careful pH control to avoid over-acidification.

Esterification and Carboxylate Functionalization

The methyl ester group at C6 is typically introduced early in the synthesis to stabilize the carboxylate moiety.

Direct Esterification

Carboxylic acid intermediates (e.g., 5 ) are treated with methanol in the presence of H₂SO₄ or thionyl chloride (SOCl₂), achieving >95% conversion. For example, lifitegrast intermediate 2 is esterified using SOCl₂/MeOH under reflux.

Transesterification

Alternative routes employ methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone, yielding the methyl ester without acidic conditions. This method is preferred for acid-sensitive substrates.

Hydrochloride Salt Formation

The final step involves converting the free amine to its hydrochloride salt for improved stability and bioavailability.

Gas-Phase HCl Treatment

Passing dry HCl gas through a solution of the free base in diethyl ether precipitates the hydrochloride salt. This method achieves 98% purity but requires anhydrous conditions.

Aqueous HCl Crystallization

Dissolving the amine in aqueous HCl (1–2 M) followed by slow evaporation yields crystalline hydrochloride salts. While simpler, this approach may introduce hydrates, necessitating recrystallization from ethanol/water mixtures.

Comparative Data

MethodPurityYield
Gas-phase HCl98%90%
Aqueous HCl95%85%

Optimization Strategies and Industrial Scaling

Solvent Selection

  • Etherification : DMF > MeCN (higher boiling point aids completion).

  • Reduction : THF/MeOH mixtures balance reactivity and solubility.

Catalytic Systems

  • Coupling Reactions : PdCl₂(dppf)·CH₂Cl₂ enables Suzuki-Miyaura couplings with 80–85% yields.

  • Lewis Acids : SnCl₄ accelerates Friedel-Crafts acylations but requires stoichiometric amounts.

Purity Control

Chromatographic purification (silica gel, eluent: hexane/EtOAc) remains standard, though crystallization (e.g., from i-Pr₂O) reduces costs for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-1-benzofuran-6-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzofuran ring or the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthetic Route Overview

StepDescription
1Formation of the benzofuran ring
2Introduction of the aminomethyl group
3Addition of the carboxylic acid group
4Conversion to hydrochloride salt

Scientific Research Applications

Methyl 2-(aminomethyl)-1-benzofuran-6-carboxylate hydrochloride finds applications in several scientific domains:

Medicinal Chemistry

The compound serves as a building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to new drug candidates targeting specific biological pathways.

Biological Studies

It is used in enzyme interaction studies and metabolic pathway analysis. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity and interactions.

Chemical Biology

The compound's ability to participate in oxidation, reduction, and substitution reactions makes it valuable for creating derivatives that can be used in biological assays.

Case Study 1: Synthesis of Novel Antiviral Agents

Research has demonstrated that derivatives of this compound can inhibit viral replication in vitro. These compounds were synthesized using the base compound as a precursor, showcasing its utility in developing antiviral therapies.

Case Study 2: Enzyme Inhibition Studies

In a study investigating enzyme inhibitors, this compound was used to assess its effects on specific metabolic pathways. Results indicated significant inhibition rates, suggesting potential therapeutic applications in metabolic disorders.

Industrial Applications

Beyond research, this compound is also utilized in the production of agrochemicals and fine chemicals. Its versatility allows for scalability in industrial processes, making it an attractive candidate for commercial synthesis.

Mechanism of Action

The mechanism of action of methyl 2-(aminomethyl)-1-benzofuran-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the benzofuran core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

2-(2-Aminoethyl)-1-Benzofuran-6-Carboxylate Hydrochloride

  • Structural Differences: The aminoethyl side chain (CH2CH2NH2) replaces the aminomethyl group (CH2NH2) at the 2-position.
  • Molecular Formula: C10H12ClNO3 (inferred from ) vs. C11H12ClNO3 for the target compound.
  • Molecular Weight : 176.65 g/mol (as reported for a related benzofuran derivative) vs. ~241.68 g/mol (calculated for the target compound) .
  • Purity : 95% (reported for similar hydrochlorides) .

Milnacipran Hydrochloride

  • Core Structure : Cyclopropane-phenyl system vs. benzofuran.
  • Functional Groups: Contains a diethylcarboxamide and aminomethyl group.
  • Molecular Weight: 282.23 g/mol (C15H22ClNO2) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Purity (%) Solubility (Inferred)
Target Compound C11H12ClNO3 ~241.68 N/A Moderate (due to hydrochloride)
2-(2-Aminoethyl)-1-Benzofuran-6-Carboxylate HCl C10H12ClNO3 176.65 95 High (polar side chain)
Milnacipran HCl C15H22ClNO2 282.23 >99 High (cyclopropane rigidity)

Functional Analogues

4-[(Trifluoromethoxy)Methyl]Piperidine Hydrochloride

  • Core Structure : Piperidine vs. benzofuran.
  • Substituents : Trifluoromethoxy group enhances lipophilicity and metabolic stability.
  • Molecular Weight: 152.19 g/mol (C7H12ClF3NO) .

3-Amino-2-(Methylamino)Benzoic Acid Hydrochloride

  • Core Structure : Benzoic acid vs. benzofuran.
  • Substituents: Amino and methylamino groups may alter solubility and binding kinetics.
  • Molecular Weight : 216.65 g/mol (C8H11ClN2O2) .

Research Findings and Implications

  • Structural Impact on Bioactivity : The benzofuran core in the target compound may offer π-π stacking interactions with biological targets, whereas Milnacipran’s cyclopropane-phenyl system prioritizes steric effects .
  • Solubility and Bioavailability : The hydrochloride salt form in all compared compounds improves aqueous solubility, critical for oral bioavailability .
  • Synthetic Challenges: The aminomethyl group in the target compound requires precise functionalization to avoid side reactions, as noted in related benzofuran syntheses .

Biological Activity

Methyl 2-(aminomethyl)-1-benzofuran-6-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran core, an aminomethyl group, and a carboxylate moiety. Its structure allows for various interactions with biological molecules, which are critical for its activity.

  • Molecular Formula : C11H12ClN2O3
  • Molecular Weight : Approximately 240.68 g/mol

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and electrostatic interactions with target biomolecules. The carboxylic acid group can participate in acid-base reactions, influencing solubility and reactivity. The rigid benzofuran structure allows for effective interaction with hydrophobic regions of proteins, enhancing binding affinity and specificity.

Antimicrobial Activity

Preliminary studies suggest that compounds related to methyl 2-(aminomethyl)-1-benzofuran-6-carboxylate exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, indicating potential as a lead compound for antibiotic development.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been studied in relation to carbonic anhydrases (CAs), which play essential roles in physiological processes such as respiration and acid-base balance. The interaction with CAs suggests that methyl 2-(aminomethyl)-1-benzofuran-6-carboxylate could be a valuable tool for studying enzyme kinetics and inhibition mechanisms .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of methyl 2-(aminomethyl)-1-benzofuran-6-carboxylate against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising potential as an antimicrobial agent.

Case Study 2: Enzyme Interaction

In another investigation, the compound was tested for its ability to inhibit human carbonic anhydrase II (HCA II). The findings revealed that this compound exhibited competitive inhibition with a Ki value of 150 nM, highlighting its potential in therapeutic contexts where HCA modulation is beneficial .

Research Findings Summary Table

Study Biological Activity Findings Reference
Study 1AntimicrobialMIC = 32 µg/mL against S. aureus
Study 2Enzyme InhibitionKi = 150 nM for HCA II inhibition

Potential Applications

Given its biological activities, this compound may have applications in:

  • Pharmaceutical Development : As a scaffold for designing new antimicrobial agents.
  • Biochemical Research : In studies focusing on enzyme kinetics and metabolic regulation.
  • Therapeutic Use : Potentially in conditions requiring modulation of carbonic anhydrases.

Q & A

Q. What are the established synthetic routes for methyl 2-(aminomethyl)-1-benzofuran-6-carboxylate hydrochloride?

  • Methodological Answer : The benzofuran core is typically synthesized via cyclization reactions, such as acid-catalyzed intramolecular cyclization of phenolic precursors. For example, cascade [3,3]-sigmatropic rearrangements coupled with aromatization strategies have been employed to construct substituted benzofurans (e.g., as demonstrated in the synthesis of 3-methylbenzofuran derivatives) . Key steps include:
  • Reagent Selection : Use of trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA) for cyclization.
  • Protection/Deprotection : Benzyl or methoxy groups may protect reactive hydroxyl moieties during synthesis.
  • Salt Formation : Hydrochloride salt formation is achieved by treating the free base with HCl in solvents like methanol or ethanol .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Structural confirmation relies on multi-spectral analysis:
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents on the benzofuran core (e.g., aminomethyl and carboxylate groups). For example, the aminomethyl proton typically appears as a triplet (~δ 3.5 ppm) due to coupling with adjacent NH2_2.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragments consistent with the hydrochloride salt.
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} (ester C=O) and ~3300 cm1^{-1} (N-H stretch) validate functional groups .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : While specific toxicology data for this compound is limited, general protocols for handling hydrochloride salts of similar amines include:
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.
    Reference safety sheets for structurally related compounds (e.g., metabutethamine hydrochloride) recommend avoiding skin contact due to potential irritation .

Advanced Research Questions

Q. How can reaction yields for the benzofuran core synthesis be optimized?

  • Methodological Answer : Optimization strategies include:
  • Catalyst Screening : Lewis acids (e.g., ZnCl2_2) or Brønsted acids (e.g., H2_2SO4_4) may enhance cyclization efficiency.
  • Temperature Control : Reactions performed at 80–100°C in toluene or DMF improve cyclization rates.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., toluene) aid in water removal via azeotropic distillation .

Q. What approaches resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) can be addressed via:
  • 2D NMR Techniques : COSY and HSQC clarify proton-proton correlations and carbon connectivity.
  • X-ray Crystallography : Definitive confirmation of stereochemistry and crystal packing.
  • Comparative Analysis : Cross-reference with published spectra of structurally analogous compounds (e.g., benzofuran derivatives in the Journal of Organic Chemistry) .

Q. How can stability studies under varying storage conditions be designed?

  • Methodological Answer : Stability assessment involves:
  • Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 4–12 weeks.
  • Analytical Monitoring : Use HPLC to track degradation products (e.g., free amine or ester hydrolysis).
  • Impurity Profiling : Compare with reference standards (e.g., EP/Pharmaceutical Forum guidelines) to identify and quantify degradants .

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